6-TAMRA Maleimide: A Technical Guide for Molecular Biology Applications
6-TAMRA Maleimide: A Technical Guide for Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxytetramethylrhodamine (6-TAMRA) maleimide is a bright, orange-red fluorescent dye widely utilized in molecular biology for the specific labeling of biomolecules.[1] As a derivative of the rhodamine family, 6-TAMRA offers excellent photostability and a high quantum yield, making it a robust tool for a variety of fluorescence-based applications.[2] This technical guide provides an in-depth overview of 6-TAMRA maleimide, its core applications, detailed experimental protocols, and the underlying principles of its use in biological research.
The maleimide functional group confers high reactivity and specificity towards sulfhydryl (thiol) groups, which are primarily found in the cysteine residues of proteins and peptides.[3] This selective conjugation chemistry allows for precise labeling of target molecules, enabling their visualization and tracking in complex biological systems. The pure 6-isomer of TAMRA is often preferred over mixtures of 5- and 6-isomers to ensure reproducibility and avoid peak doubling in chromatographic and electrophoretic analyses.[4][5]
Core Applications in Molecular Biology
The primary utility of 6-TAMRA maleimide lies in its ability to covalently attach a fluorescent tag to biomolecules. This labeling enables a wide array of qualitative and quantitative analyses, including:
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Protein and Peptide Labeling: The most common application is the labeling of proteins and peptides at cysteine residues. This is instrumental for studying protein structure, function, localization, and interactions.
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Fluorescence Microscopy: 6-TAMRA labeled proteins can be visualized in living or fixed cells, providing spatial and temporal information about their distribution and dynamics.
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Flow Cytometry: This technique utilizes fluorescently labeled antibodies or ligands to identify and quantify specific cell populations from a heterogeneous mixture.
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Förster Resonance Energy Transfer (FRET): 6-TAMRA can serve as an excellent acceptor fluorophore when paired with a suitable donor, such as fluorescein (FAM). FRET is a powerful tool for studying molecular interactions and conformational changes in real-time.
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Nucleic Acid Labeling: Thiol-modified oligonucleotides can also be labeled with 6-TAMRA maleimide for use in applications such as fluorescence in situ hybridization (FISH) and DNA sequencing.
Quantitative Data
A summary of the key photophysical and chemical properties of 6-TAMRA is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~541-556 nm | |
| Emission Maximum (λem) | ~567-580 nm | |
| Molar Extinction Coefficient | > 90,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield | ~0.1 - 0.5 | |
| Molecular Weight | ~552.58 g/mol | |
| Solubility | Good in DMSO and DMF |
Experimental Protocols
Protein Labeling with 6-TAMRA Maleimide
This protocol provides a general procedure for the conjugation of 6-TAMRA maleimide to proteins containing cysteine residues. Optimization may be required for specific proteins and applications.
Materials:
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6-TAMRA maleimide
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Protein of interest containing free sulfhydryl groups
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Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
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Degassed conjugation buffer (e.g., PBS, HEPES, or Tris, pH 7.0-7.5)
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Reducing agent (optional, e.g., TCEP or DTT)
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Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
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Protein Preparation:
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Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.
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If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide dye.
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Dye Preparation:
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Allow the vial of 6-TAMRA maleimide to equilibrate to room temperature.
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Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.
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Conjugation Reaction:
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Add the 6-TAMRA maleimide stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10-20:1. This ratio may need to be optimized.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
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Purification:
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Remove the unreacted, free dye from the labeled protein using a gel filtration column, dialysis, or a spin column.
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Determination of Degree of Labeling (DOL):
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Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 6-TAMRA (~555 nm).
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The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The correction factor (CF) for 6-TAMRA is approximately 0.32.
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Corrected A280 = A280 - (Amax * CF)
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Protein Concentration (M) = Corrected A280 / (Protein Molar Extinction Coefficient * Pathlength)
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Dye Concentration (M) = Amax / (Dye Molar Extinction Coefficient * Pathlength)
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DOL = Dye Concentration / Protein Concentration
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Storage:
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Store the labeled protein conjugate at 4°C or -20°C, protected from light.
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Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving 6-TAMRA maleimide.
Figure 1: Covalent labeling of a protein with 6-TAMRA maleimide.
Figure 2: A generalized workflow for fluorescence microscopy.
Figure 3: The principle of Förster Resonance Energy Transfer (FRET).
Conclusion
6-TAMRA maleimide is an indispensable tool in the molecular biologist's toolkit. Its bright fluorescence, high photostability, and specific reactivity with thiol groups make it an ideal choice for a multitude of applications, from fundamental protein studies to advanced cellular imaging and drug discovery. By understanding its properties and following optimized protocols, researchers can effectively harness the power of 6-TAMRA maleimide to illuminate the intricate workings of biological systems.
